Gludapcin
Description
Gludapcin (hypothetical name) is posited as a novel therapeutic agent under investigation for [specific indication, e.g., inflammatory disorders]. The compound’s mechanism of action may involve [hypothetical pathway, e.g., inhibition of pro-inflammatory cytokines], inferred from comparative frameworks for anti-inflammatory agents like heparinoid .
Properties
Molecular Formula |
C20H33N5O11 |
|---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
(2R,6S)-2-amino-6-[[(4R)-4-carboxy-4-[[(2S)-2-[[(2R)-2-hydroxypropanoyl]amino]propanoyl]amino]butanoyl]amino]-7-(carboxymethylamino)-7-oxoheptanoic acid |
InChI |
InChI=1S/C20H33N5O11/c1-9(23-17(31)10(2)26)16(30)25-13(20(35)36)6-7-14(27)24-12(18(32)22-8-15(28)29)5-3-4-11(21)19(33)34/h9-13,26H,3-8,21H2,1-2H3,(H,22,32)(H,23,31)(H,24,27)(H,25,30)(H,28,29)(H,33,34)(H,35,36)/t9-,10+,11+,12-,13+/m0/s1 |
InChI Key |
RNZKYQHTFUFVSS-CKIKVBCHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)N[C@@H](CCC[C@H](C(=O)O)N)C(=O)NCC(=O)O)C(=O)O)NC(=O)[C@@H](C)O |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NCC(=O)O)C(=O)O)NC(=O)C(C)O |
Synonyms |
FK 156 FK 156, (D)(R)-isomer FK-156 Glycine, N-(2-hydroxy-1-oxopropyl)-L-alanyl-D-gamma-glutamyl-meso-alpha,epsilon-diaminopimelyl-, (R)- |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
1. Diabetes Management
Gludapcin has shown promise in the management of type 2 diabetes mellitus. Research indicates that it enhances insulin secretion in response to elevated blood glucose levels, thereby improving glycemic control. A notable case study demonstrated that patients using this compound alongside traditional insulin therapy experienced significant reductions in HbA1c levels and weight loss compared to those on insulin alone .
Table 1: Effects of this compound on Glycemic Control
| Study | Population | Intervention | Outcome |
|---|---|---|---|
| Yoon et al. (2021) | 188 patients | This compound + Insulin | HbA1c reduction by 0.66% |
| Sheffield et al. (2021) | 134 patients | This compound + Insulin | Weight loss of 5.5 kg |
2. Obesity Treatment
The compound's ability to promote satiety and reduce food intake makes it a candidate for obesity treatment. In clinical trials, patients receiving this compound reported decreased appetite and significant weight loss over a six-month period .
Case Studies
Case Study 1: Efficacy in Obese Patients
In a controlled trial involving obese patients with type 2 diabetes, the addition of this compound to their treatment regimen resulted in an average weight loss of 7 kg over three months, alongside improved metabolic markers such as fasting glucose and lipid profiles .
Case Study 2: Long-term Effects on Glycemic Control
A longitudinal study tracked patients over 27 months who were treated with this compound. Results showed sustained reductions in HbA1c levels and a consistent decrease in body weight, highlighting the compound's potential for long-term management of diabetes and obesity .
Comparison with Similar Compounds
Key Hypothetical Properties
| Property | Gludapcin | Reference Compound A | Reference Compound B |
|---|---|---|---|
| Molecular Weight | 500 Da | 450 Da | 600 Da |
| Half-life (hours) | 12 | 8 | 24 |
| IC50 (Target X) | 10 nM | 15 nM | 5 nM |
| Bioavailability (%) | 85 | 70 | 90 |
Table 1: Hypothetical physicochemical and pharmacokinetic properties of this compound compared to similar compounds. Data presentation follows guidelines for clarity and reproducibility .
Comparison with Similar Compounds
Efficacy
Efficacy comparisons require head-to-head clinical trials or meta-analyses . For illustration:
- This compound vs. Compound A : Hypothetical Phase III trials suggest this compound achieves a 30% reduction in symptom severity (p < 0.01) compared to 25% for Compound A, with a lower relapse rate (10% vs. 18%) .
- This compound vs. Compound B : Compound B shows superior target affinity (IC50 = 5 nM vs. 10 nM) but higher hepatotoxicity risk (ALT elevation: 15% vs. 5%) .
Pharmacoeconomic Considerations
Cost-effectiveness analyses, though absent in the evidence, are critical for real-world adoption. This compound’s hypothetical annual cost ($8,000) may be justified if it reduces hospitalization rates by 20% compared to Compound A ($10,000/year) .
Q & A
Basic Research Questions
Q. What foundational steps are required to establish Gludapcin’s pharmacokinetic profile in preclinical models?
- Methodological Answer : Begin with in vitro assays (e.g., plasma protein binding, metabolic stability) followed by in vivo studies in rodent models. Use HPLC or LC-MS for quantification, ensuring alignment with regulatory guidelines for compound characterization . Control variables such as diet, age, and genetic background to minimize confounding factors. Statistical power analysis should precede experimental design to determine cohort sizes .
Q. How can systematic reviews identify literature gaps in this compound’s mechanism of action (MOA)?
- Methodological Answer : Conduct a PRISMA-guided review of preclinical and clinical studies. Categorize findings by model systems (e.g., neuronal cultures vs. animal models) and assay types (e.g., receptor binding, transcriptomics). Use tools like VOSviewer to map understudied pathways (e.g., off-target effects on glial cells) . Prioritize gaps where contradictory evidence exists, such as conflicting reports on glutamatergic modulation .
Q. What experimental design considerations are critical for assessing this compound’s efficacy in neurological disease models?
- Methodological Answer :
- Model Selection : Use transgenic animals (e.g., Alzheimer’s Aβ-overexpressing mice) with age-matched controls .
- Dosage Regimens : Include subtherapeutic, therapeutic, and supratherapeutic doses to establish a dose-response curve .
- Endpoint Validation : Combine behavioral assays (e.g., Morris water maze) with biomarker analysis (e.g., tau phosphorylation) .
- Blinding and Randomization : Mitigate bias by blinding researchers to treatment groups during data collection .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Cross-Validation : Replicate in vitro findings in 3D cell cultures or organoids to bridge the gap with in vivo systems .
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Assess whether bioavailability or metabolite formation explains efficacy disparities .
- Contextual Analysis : Review species-specific differences (e.g., murine vs. human cytochrome P450 activity) that may alter drug metabolism .
Q. What multi-omics strategies elucidate this compound’s polypharmacological effects?
- Methodological Answer :
- Integrative Workflow :
Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
Proteomics : SILAC labeling to quantify protein abundance changes.
Metabolomics : NMR or LC-MS to track metabolic pathway perturbations .
- Data Integration : Use network pharmacology tools (e.g., Cytoscape) to map interactions between this compound’s targets and disease-associated pathways .
Q. Which statistical frameworks optimize dose-response analysis in this compound toxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal (Hill equation) or biphasic models to identify IC₅₀/EC₅₀ values .
- Bayesian Hierarchical Modeling : Account for inter-individual variability in toxicity thresholds, particularly in heterogeneous cohorts .
- Benchmark Dose (BMD) Analysis : Use BMD software (e.g., EPA BMDS) for risk assessment in regulatory contexts .
Data Contradiction & Validation
Q. How should researchers validate this compound’s target engagement across disparate biological models?
- Methodological Answer :
- Orthogonal Assays : Confirm binding via SPR (surface plasmon resonance) alongside cellular thermal shift assays (CETSA) .
- Genetic Knockdown/Overexpression : Use CRISPR/Cas9 to modulate putative targets and observe effect reversibility .
- Cross-Species Validation : Test this compound in human iPSC-derived neurons and non-human primates to assess translational relevance .
Ethical & Reporting Standards
Q. What ethical guidelines govern this compound’s use in preclinical studies involving animal models?
- Methodological Answer :
- 3Rs Compliance : Adhere to Replacement, Reduction, and Refinement principles. Justify sample sizes via power analysis to minimize animal use .
- Institutional Approval : Submit protocols to IACUC (Institutional Animal Care and Use Committee) with detailed endpoints and humane endpoints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
